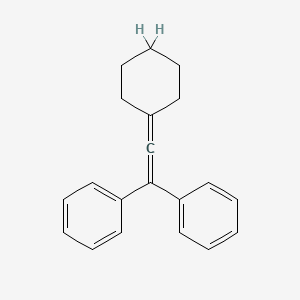
1,1'-(2-Cyclohexylideneethene-1,1-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Diphenylvinylidene)cyclohexane is an organic compound that features a cyclohexane ring substituted with a diphenylvinylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diphenylvinylidene)cyclohexane typically involves the reaction of cyclohexanone with diphenylacetylene under specific conditions. The reaction may require a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for (2,2-Diphenylvinylidene)cyclohexane are not well-documented, similar compounds are often produced using large-scale organic synthesis techniques. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Diphenylvinylidene)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different hydrocarbons or alcohols.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce hydrocarbons or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic properties.
Industry: It may find applications in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of (2,2-Diphenylvinylidene)cyclohexane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to undergo various chemical transformations, which can influence its biological activity and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2,2-Diphenylvinylidene)cyclohexane include:
Diphenylacetylene: A related compound with similar structural features.
Cyclohexanone: A precursor in the synthesis of (2,2-Diphenylvinylidene)cyclohexane.
Benzylidene derivatives: Compounds with similar functional groups and reactivity.
Uniqueness
(2,2-Diphenylvinylidene)cyclohexane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Propiedades
Número CAS |
112176-09-7 |
|---|---|
Fórmula molecular |
C20H20 |
Peso molecular |
260.4 g/mol |
InChI |
InChI=1S/C20H20/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h2-3,6-9,12-15H,1,4-5,10-11H2 |
Clave InChI |
LWDMXKXMLCMREA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=C=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


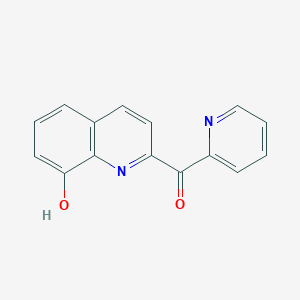
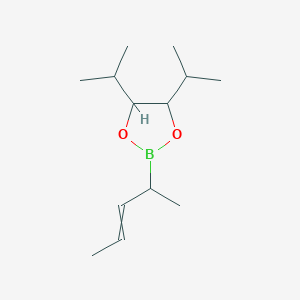
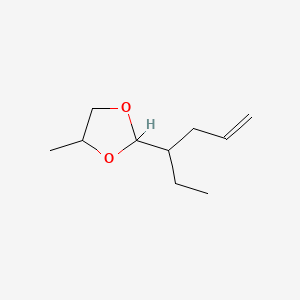
![N-[3-(Naphthalen-1-yl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14297538.png)
![5-[(3-Ethenyl-5,5-dimethylcyclohex-2-en-1-yl)methoxy]-5-oxopenta-2,3-dienoate](/img/structure/B14297542.png)

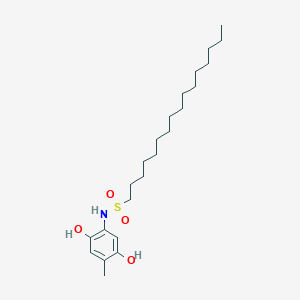
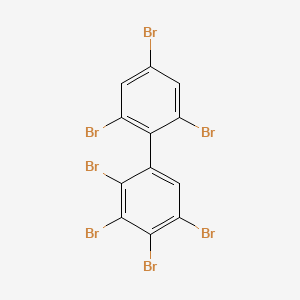
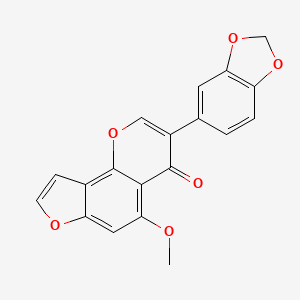
![5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione](/img/structure/B14297561.png)

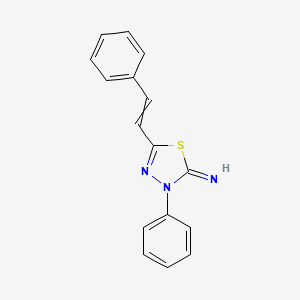
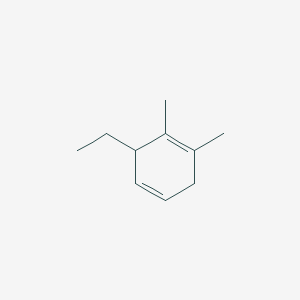
![4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde](/img/structure/B14297593.png)
